2-(4-(m-Tolyl)-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-(m-Tolyl)-1H-pyrazol-1-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a m-tolyl group at the 4-position and an acetic acid moiety at the 1-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(m-Tolyl)-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with broad substrate scope and excellent functional group tolerance . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide pyrazoles . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(m-Tolyl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents can be used under mild conditions.
Reduction: Hydrogenation using palladium or other metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and aromatic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-(m-Tolyl)-1H-pyrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(4-(m-Tolyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The pyrazole ring and the m-tolyl group contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Methylphenylacetic acid: Similar structure but lacks the pyrazole ring.
m-Tolyl acetate: Contains the m-tolyl group but differs in the functional groups attached.
5-Amino-pyrazoles: Share the pyrazole ring but have different substituents
Uniqueness
2-(4-(m-Tolyl)-1H-pyrazol-1-yl)acetic acid is unique due to the combination of the pyrazole ring and the m-tolyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[4-(3-methylphenyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-2-4-10(5-9)11-6-13-14(7-11)8-12(15)16/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
GMZMHUXMXUZXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(N=C2)CC(=O)O |
Origin of Product |
United States |
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